molecular formula C22H20O B14684401 1-Butanone, 1,3,4-triphenyl- CAS No. 24892-77-1

1-Butanone, 1,3,4-triphenyl-

Cat. No.: B14684401
CAS No.: 24892-77-1
M. Wt: 300.4 g/mol
InChI Key: JEYCQIWSEWTHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Triphenylated Organic Systems

Triphenylated organic systems are molecules that incorporate three phenyl groups. The presence of these bulky, aromatic substituents significantly influences the molecule's stereochemistry, electronic properties, and reactivity. The phenyl groups can introduce steric hindrance, which can direct the outcome of chemical reactions and influence the conformational preferences of the molecule. Furthermore, the aromatic rings can participate in π-stacking interactions and other non-covalent interactions, affecting the supramolecular chemistry and material properties of the compounds. Research into polyphenylated systems, such as the preparation of 3,3,4,4-tetraphenyl-2-butanone, highlights the interest in understanding the conformational effects of multiple phenyl substituents on a flexible carbon chain. researchgate.net

Rationale for Investigating 1-Butanone, 1,3,4-triphenyl- in Contemporary Chemical Research

While direct research on 1-Butanone, 1,3,4-triphenyl- is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on analogous compounds. The presence of three chiral centers in 1-Butanone, 1,3,4-triphenyl- suggests a rich stereochemistry, making it a target for asymmetric synthesis and stereochemical analysis. The synthesis and characterization of optically active butanone derivatives, such as 3-hydroxy-4-phenyl-2-butanone, underscore the importance of stereoisomerism in determining the biological and sensory properties of molecules. researchgate.net The investigation of such a complex, sterically hindered ketone could also provide valuable insights into reaction mechanisms and the limits of synthetic methodologies.

Scope and Objectives of Academic Inquiry on 1-Butanone, 1,3,4-triphenyl-

The academic inquiry into 1-Butanone, 1,3,4-triphenyl- would likely encompass several key objectives. A primary goal would be the development of efficient and stereoselective synthetic routes to access the different stereoisomers of the molecule. This would involve exploring various synthetic strategies, potentially including asymmetric aldol (B89426) reactions, Michael additions, or Grignard reactions with chiral auxiliaries or catalysts.

A second objective would be the complete spectroscopic and structural characterization of the synthesized isomers. This would involve the use of advanced techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction to elucidate the relative and absolute configurations of the chiral centers and to understand the conformational preferences of the molecule in solution and in the solid state.

A further scope of inquiry would be to investigate the reactivity of the carbonyl group and the adjacent stereocenters. The steric crowding imposed by the three phenyl groups would be expected to significantly influence its reactivity towards nucleophiles and reducing agents, offering a platform to study sterically governed reaction pathways.

Detailed Research Findings

Given the limited direct data on 1-Butanone, 1,3,4-triphenyl-, this section presents data for structurally related compounds to provide a comparative context for its potential properties.

Spectroscopic Data of Related Phenyl-Substituted Butanones

The spectroscopic properties of ketones are highly informative. The carbonyl group (C=O) has a characteristic strong absorption in infrared (IR) spectroscopy. libretexts.orgoregonstate.edu In nuclear magnetic resonance (NMR) spectroscopy, the carbonyl carbon appears at a distinctive downfield chemical shift, and protons adjacent to the carbonyl group are also deshielded. oregonstate.edulibretexts.org

Interactive Table: Spectroscopic Data of Related Ketones

Compound1H NMR Data (CDCl3, δ ppm)13C NMR Data (CDCl3, δ ppm)IR Data (cm-1)
Butyrophenone (1-Phenyl-1-butanone) 7.95 (d, 2H), 7.54 (t, 1H), 7.45 (t, 2H), 2.94 (t, 2H), 1.76 (sext, 2H), 1.01 (t, 3H)200.7, 137.0, 132.8, 128.5, 128.0, 38.5, 17.9, 13.8~1685 (C=O)
4-Phenyl-2-butanone 7.30-7.15 (m, 5H), 2.89 (t, 2H), 2.74 (t, 2H), 2.13 (s, 3H)207.9, 141.1, 128.4, 128.3, 126.1, 45.2, 29.8, 29.9~1715 (C=O)
3-Hydroxy-4-phenyl-2-butanone researchgate.net7.35-7.20 (m, 5H), 4.25 (m, 1H), 2.90 (m, 2H), 2.10 (s, 3H)Data not readily availableData not readily available

Note: The data presented in this table is for analogous compounds and serves as a reference for the potential spectroscopic characteristics of 1-Butanone, 1,3,4-triphenyl-.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24892-77-1

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

1,3,4-triphenylbutan-1-one

InChI

InChI=1S/C22H20O/c23-22(20-14-8-3-9-15-20)17-21(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2

InChI Key

JEYCQIWSEWTHDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Butanone, 1,3,4 Triphenyl

Retrosynthetic Analysis of the 1-Butanone, 1,3,4-triphenyl- Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For 1-Butanone, 1,3,4-triphenyl-, two primary disconnection strategies are considered.

Identification of Key Disconnection Strategies

Two plausible bond disconnections are identified within the backbone of 1-Butanone, 1,3,4-triphenyl-:

Strategy A: C2-C3 Bond Disconnection (Alkylation Approach) : This strategy involves the disconnection of the bond between the second and third carbon atoms. This leads to two precursor fragments: an enolate derived from 1,2-diphenylethanone and a 1-phenylethyl electrophile. This approach is analogous to the well-established α-alkylation of ketones. libretexts.org

Strategy B: C3-C4 Bond Disconnection (Michael Addition Approach) : This strategy involves breaking the bond between the third and fourth carbon atoms. This suggests a conjugate addition (Michael reaction) of a phenyl nucleophile to an α,β-unsaturated ketone, specifically 1,3-diphenyl-2-propen-1-one (chalcone). thermofisher.comresearchgate.netrsc.org

Precursor Selection and Availability

The feasibility of a synthetic route heavily relies on the accessibility of the required starting materials.

StrategyPrecursorCommercial Availability
A: Alkylation 1,2-DiphenylethanoneReadily available from various chemical suppliers. bldpharm.comnist.gov
1-Phenylethanol (for conversion to an electrophile)Readily available. nih.gov
1-Bromo-1,2-diphenylethaneAvailable from some suppliers, or can be synthesized. molbase.com
B: Michael Addition 1,3-Diphenyl-2-propen-1-one (Chalcone)Readily available from numerous chemical suppliers. srlchem.comottokemi.comottokemi.comnih.gov
Phenylboronic acid (for generating a phenyl nucleophile)Readily available.
Phenylmagnesium bromide (Grignard reagent)Commercially available as a solution.

Classical and Modern Synthetic Routes to 1-Butanone, 1,3,4-triphenyl-

Based on the retrosynthetic analysis, two primary synthetic routes are proposed.

Multi-Step Reaction Sequences and Optimization

Route A: Alkylation of 1,2-Diphenylethanone

This route involves the generation of an enolate from 1,2-diphenylethanone, followed by its reaction with a suitable 1-phenylethyl electrophile.

Enolate Formation : 1,2-Diphenylethanone is treated with a strong, non-nucleophilic base to quantitatively form the enolate. Lithium diisopropylamide (LDA) is a common choice for this transformation to prevent self-condensation. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

Electrophile Synthesis : The required electrophile, such as 1-bromo-1-phenylethane or 1-iodo-1-phenylethane, can be synthesized from the commercially available 1-phenylethanol. nih.gov This can be achieved through treatment with reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and iodine.

Alkylation : The enolate solution is then treated with the 1-phenylethyl halide. The reaction mixture is allowed to slowly warm to room temperature to facilitate the SN2 reaction, forming the desired C-C bond.

Optimization : Key parameters to optimize include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile. The use of a strong base like LDA ensures complete enolate formation, minimizing side reactions. libretexts.org Iodides are generally better leaving groups than bromides and may lead to higher yields in the alkylation step.

Route B: Michael Addition to Chalcone (B49325)

This route utilizes the conjugate addition of a phenyl nucleophile to chalcone.

Nucleophile Formation : A suitable phenyl nucleophile is required. While phenyl Grignard reagents can undergo 1,4-addition, they can also lead to 1,2-addition to the carbonyl group. masterorganicchemistry.com A more selective approach involves the use of a Gilman reagent (a lithium diphenylcuprate, Ph₂CuLi), which is known to favor 1,4-conjugate addition. masterorganicchemistry.comyoutube.com This reagent can be prepared by reacting phenyllithium (B1222949) with copper(I) iodide.

Conjugate Addition : Chalcone is dissolved in an appropriate solvent, such as THF, and cooled to a low temperature. The Gilman reagent is then added, leading to the formation of the enolate of the target product.

Workup : The reaction is quenched with a proton source, such as an aqueous solution of ammonium (B1175870) chloride, to yield 1-Butanone, 1,3,4-triphenyl-.

Optimization : The choice of the organometallic reagent is crucial for the success of this reaction. Gilman reagents are generally preferred for their high selectivity for 1,4-addition. masterorganicchemistry.com The reaction temperature and stoichiometry of the reagents should be carefully controlled to maximize the yield of the desired product.

Stereochemical Control in Synthesis

The structure of 1-Butanone, 1,3,4-triphenyl- contains two potential stereocenters at the C3 and C4 positions. Therefore, the synthesis can lead to a mixture of diastereomers (syn and anti).

In the alkylation route , the reaction of the planar enolate with the chiral electrophile (if a racemic mixture is used) will likely result in a mixture of diastereomers. Achieving stereocontrol in this step is challenging and may require the use of chiral auxiliaries or stereoselective enolate formation methods.

In the Michael addition route , the addition of the phenyl nucleophile to the prochiral center of chalcone also generates a new stereocenter. The subsequent protonation of the resulting enolate creates the second stereocenter. The diastereoselectivity of this process can be influenced by the reaction conditions and the nature of the reagents used. Asymmetric Michael additions, employing chiral catalysts, have been developed to control the stereochemical outcome of such reactions.

Catalyst Systems for Selective Bond Formation

While the classical routes described may not necessarily require catalysts, modern synthetic methods often employ catalysts to enhance selectivity and efficiency.

For the alkylation route , phase-transfer catalysts could be explored for the alkylation step, potentially offering milder reaction conditions.

For the Michael addition route , the use of a copper-based Gilman reagent is stoichiometric rather than catalytic. However, recent advances in catalysis have led to the development of catalytic asymmetric Michael additions. These methods often utilize chiral organocatalysts or metal complexes with chiral ligands to achieve high enantioselectivity. For instance, chiral thiourea-based organocatalysts have been shown to be effective in promoting the conjugate addition of nucleophiles to chalcones.

Emerging Synthetic Paradigms for Related Ketone Architectures

The synthesis of complex ketones is a cornerstone of modern organic chemistry, with wide-ranging implications for the development of pharmaceuticals, fine chemicals, and advanced materials. In recent years, significant efforts have been directed towards the development of novel synthetic paradigms that overcome the limitations of traditional methods. These emerging strategies prioritize efficiency, selectivity, and sustainability, offering new avenues for the construction of intricate molecular architectures, including those related to 1-Butanone, 1,3,4-triphenyl-.

Photoredox Catalysis in C-C Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon (C-C) bonds under mild reaction conditions. nih.govnih.gov This approach utilizes photocatalysts that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.gov These intermediates can then participate in a variety of C-C bond-forming reactions for the synthesis of complex ketones.

One notable strategy involves the merger of photoredox catalysis with N-heterocyclic carbene (NHC) catalysis for the synthesis of ketones from carboxylic acids. chemrxiv.org In this dual catalytic system, the NHC activates the carboxylic acid to form an acyl azolium intermediate. Concurrently, the photocatalyst, upon light absorption, facilitates a single-electron reduction of this intermediate, leading to the formation of a radical species that can couple with an alkyl radical to furnish the desired ketone. chemrxiv.org

Another innovative approach employs semiconductor quantum dots (QDs) as efficient and robust photoredox catalysts. acs.org These precious-metal-free catalysts have demonstrated high efficiency in various photoredox reactions, including those for C-C bond formation, even at very low catalyst loadings. acs.org For instance, a single size of Cadmium Selenide (CdSe) quantum dots can effectively catalyze multiple types of photoredox reactions that are crucial for ketone synthesis. acs.org

The versatility of photoredox catalysis is further highlighted by its application in the C-H functionalization of arenes. Photoexcited aryl ketones can themselves act as catalysts for the direct C-H imidation and acyloxylation of arenes, proceeding through an oxidative quenching cycle. nih.gov This method allows for the direct formation of C-N and C-O bonds, which are valuable transformations in the synthesis of complex molecules.

Table 1: Comparison of Photoredox Catalysis Methods for Ketone Synthesis

Catalytic System Reactants Key Features Ref
Merged NHC/Photoredox Carboxylic Acids & Alkyl Halides In situ activation of carboxylic acids; radical-radical coupling. chemrxiv.org
Semiconductor Quantum Dots Varies Precious-metal-free; low catalyst loading; high efficiency. acs.org
Photoexcited Aryl Ketones Arenes & Imidating/Acyloxylating Agents Catalyst acts as an excited-state reductant; direct C-H functionalization. nih.gov

Flow Chemistry Approaches for Enhanced Scalability

Flow chemistry has garnered significant attention as a modern approach to chemical synthesis, offering numerous advantages over traditional batch processes, particularly in terms of scalability, safety, and efficiency. researchgate.netazolifesciences.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.comacs.org This level of control often leads to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. acs.orgnih.gov

The scalability of chemical reactions is a critical factor in both academic research and industrial production. Scaling up a reaction in a batch reactor can be challenging due to issues with heat and mass transfer. researchgate.net In contrast, scaling up a flow chemistry process is typically achieved by simply running the system for a longer duration or by "numbering-up," which involves using multiple reactors in parallel. researchgate.netazolifesciences.com

Recent developments in flow chemistry have demonstrated its utility in the synthesis of complex molecules, including pharmaceuticals. For instance, a scalable, four-step continuous-flow synthesis of ibuprofen (B1674241) has been developed. acs.org Another example is the continuous flow synthesis of terminal epoxides from ketones using in-situ generated bromomethyl lithium, a process that showcases the safe handling of a highly reactive reagent. nih.gov Superheated flow chemistry, where the reaction is conducted above the boiling point of the solvent, has been shown to significantly accelerate reaction rates, thereby improving productivity. acs.org

Table 2: Advantages of Flow Chemistry in Ketone Synthesis

Feature Description Benefit Ref
Scalability Production is increased by extending run time or numbering-up reactors. Overcomes challenges of batch scale-up; suitable for industrial production. researchgate.netazolifesciences.com
Safety Small reactor volumes and precise control minimize risks with hazardous reagents. Enables the use of highly reactive intermediates and exothermic reactions. acs.orgnih.gov
Efficiency Enhanced heat and mass transfer lead to higher yields and purity. Reduces reaction times and by-product formation. researchgate.netacs.org
Control Precise manipulation of reaction parameters (temperature, pressure, flow rate). Allows for fine-tuning of reaction conditions to optimize outcomes. azolifesciences.comacs.org

Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing environmental impact and maximizing resource efficiency. yedarnd.com For ketone synthesis, this translates to the development of methods that utilize environmentally benign solvents, readily available and non-toxic reagents, and energy-efficient processes. chemistryviews.orgorganic-chemistry.org

A key area of focus is the use of greener oxidants. While traditional oxidation reactions often rely on stoichiometric amounts of hazardous peroxides, recent research has explored the use of molecular oxygen (O₂) from the air as a cheap, green, and abundant oxidant. chemistryviews.org For example, a visible-light-induced aerobic C-H oxidation of diarylmethanes and aryl alkanes to the corresponding ketones has been developed using a cerium-based photocatalyst in water. chemistryviews.org This method is not only environmentally friendly but also operates under mild conditions at room temperature. chemistryviews.org

Another sustainable approach is the Baeyer-Villiger oxidation of cyclic ketones to lactones using Oxone in water. organic-chemistry.org This method avoids the use of hazardous peracids and organic solvents, offering a safer and more sustainable alternative. organic-chemistry.org The use of renewable resources as starting materials is also a critical aspect of sustainable synthesis. yedarnd.com For instance, the development of catalysts that can convert unsaturated fatty acid derivatives from renewable feedstocks into valuable ketones represents a significant step towards a more sustainable chemical industry. yedarnd.com

The synthesis of α-keton thiol esters via a photocatalytic oxidative radical addition of thioic acid to an alkene is another example of a green synthetic method. acs.org This reaction utilizes an organic photocatalyst, O₂ as the oxidant, ethyl acetate (B1210297) as a green solvent, and visible light as a sustainable energy source, with water being the only byproduct. acs.org

Table 3: Overview of Sustainable Ketone Synthesis Strategies

Strategy Key Features Example Ref
Green Oxidants Use of molecular oxygen (O₂) from air. Visible-light-induced aerobic C-H oxidation in water. chemistryviews.org
Aqueous Media Water as the solvent. Baeyer-Villiger oxidation of cyclic ketones using Oxone. organic-chemistry.org
Renewable Feedstocks Utilization of biomass-derived starting materials. Catalytic conversion of unsaturated fatty acid derivatives. yedarnd.com
Photocatalysis Use of visible light as an energy source. Synthesis of α-keton thiol esters with an organic photocatalyst. acs.org

Absence of Detailed Research Data Precludes Article Generation

A comprehensive search for advanced spectroscopic and crystallographic data on the chemical compound 1-Butanone, 1,3,4-triphenyl- has revealed a significant lack of published research required to construct the requested scientific article. Despite targeted searches for this specific molecule, including its alternative name 1,3,4-triphenyl-1-butanone and CAS number 13029-79-9, the detailed experimental findings necessary to populate the outlined sections are not available in the public scientific literature.

The user's request specified a detailed article structured with the following sections:

Advanced Spectroscopic and Crystallographic Characterization of 1 Butanone, 1,3,4 Triphenyl

X-Ray Diffraction Analysis of 1-Butanone, 1,3,4-triphenyl- Single Crystals

The search did not yield specific 2D NMR correlation tables (COSY, HSQC, HMBC), data from dynamic NMR studies, high-resolution mass spectrometry results, detailed MS/MS fragmentation pathways, or single-crystal X-ray diffraction parameters for 1-Butanone, 1,3,4-triphenyl-.

While general principles of these analytical techniques are well-documented for other compounds, the strict requirement to focus solely on 1-Butanone, 1,3,4-triphenyl- and to include detailed, specific research findings prevents the generation of a scientifically accurate and informative article. Creating content for the specified outline without verifiable data would result in speculation and fall short of the requested professional and authoritative tone.

Therefore, it is not possible to fulfill the user's request as the foundational scientific data for this particular compound is not presently available in published literature.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Similarly, without crystal structure data, an analysis of the intermolecular forces, such as hydrogen bonds or van der Waals interactions, and the resulting crystal packing motifs for 1-Butanone, 1,3,4-triphenyl- cannot be conducted.

Polymorphism Studies and Solid-State Structural Variations

The existence of polymorphs—different crystalline forms of the same compound—is an important aspect of solid-state chemistry. However, there are no published studies on the polymorphic behavior or any solid-state structural variations of 1-Butanone, 1,3,4-triphenyl-.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) Spectroscopy for Characteristic Band Assignment

No publicly accessible Infrared (IR) spectra are available for 1-Butanone, 1,3,4-triphenyl-. Therefore, a detailed assignment of characteristic absorption bands, which would provide insight into its functional groups and conformational isomers, is not possible.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Complementary vibrational data from Raman spectroscopy is also absent from the scientific literature for this compound, precluding a comprehensive vibrational analysis.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization

Given that 1-Butanone, 1,3,4-triphenyl- possesses chiral centers, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing its enantiomers. However, no such spectroscopic data has been reported, preventing any discussion on its chiroptical properties.

Reactivity and Reaction Mechanisms of 1 Butanone, 1,3,4 Triphenyl

Nucleophilic and Electrophilic Reactions Involving the Carbonyl Group

The reactivity of 1-Butanone, 1,3,4-triphenyl- is dominated by its central carbonyl group. The electrophilic nature of the carbonyl carbon and the nucleophilic potential of the adjacent enol or enolate forms dictate a wide range of possible transformations. masterorganicchemistry.com

Enolization and Enolate Reactivity

The formation of an enol or enolate is a critical first step for many reactions of ketones, rendering the α-carbon nucleophilic. masterorganicchemistry.com 1-Butanone, 1,3,4-triphenyl- possesses two α-carbons, at the C-2 and C-4 positions, which can be deprotonated by a suitable base to form an enolate. bham.ac.uk

The protons on the C-2 methylene (B1212753) group are adjacent to one phenyl group, while the single proton on the C-4 methine group is adjacent to two phenyl groups. The acidity of these protons and the subsequent reactivity of the enolates are influenced by steric hindrance and electronic effects. The formation of a thermodynamic enolate would likely involve deprotonation at the more substituted C-4 position, while a kinetic enolate could be formed at the less hindered C-2 position using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. youtube.commnstate.edu

Enolates are versatile intermediates, capable of reacting with a variety of electrophiles. For instance, the alkylation of the enolate with an alkyl halide can form a new carbon-carbon bond, a fundamental transformation in organic synthesis. masterorganicchemistry.com

Table 1: Potential Enolate Reactions of 1-Butanone, 1,3,4-triphenyl-

Reaction TypeReagentsPotential Product
Alkylation1. LDA, THF, -78°C; 2. R-X (e.g., CH₃I)Introduction of an alkyl group at the α-carbon.
HalogenationBr₂, Acetic AcidIntroduction of a bromine atom at the α-carbon.
Silylation1. LDA; 2. TMSClFormation of a silyl (B83357) enol ether.

Carbonyl Additions and Condensations

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com However, in 1-Butanone, 1,3,4-triphenyl-, the significant steric bulk provided by the three phenyl groups can hinder the approach of nucleophiles to the carbonyl center.

Typical carbonyl addition reactions include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1,3,4-triphenyl-1-butanol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Addition of organometallic reagents, like Grignard reagents (R-MgBr), would yield a tertiary alcohol. The steric hindrance might necessitate harsher reaction conditions or the use of smaller organometallic reagents.

Condensation Reactions: Aldol-type condensation reactions, involving the enolate of 1-Butanone, 1,3,4-triphenyl- reacting with another carbonyl compound (or another molecule of itself), are theoretically possible. und.edu These reactions would lead to the formation of β-hydroxy ketones, though are likely to be challenging due to steric hindrance around both the enolate and the carbonyl group.

Table 2: Potential Carbonyl Addition Reactions

Reaction TypeReagentProduct Type
Hydride ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Grignard AdditionR-MgBr (e.g., CH₃MgBr)Tertiary Alcohol
Wittig ReactionPh₃P=CH₂Alkene
Cyanohydrin FormationHCN, KCNCyanohydrin

Transformations Involving the Triphenyl Moieties

The three phenyl rings are key features of the molecule, offering sites for aromatic substitution and potential for coordination with metal centers.

Aromatic Substitution Reactions

The phenyl groups can undergo electrophilic aromatic substitution reactions. The bulky alkyl ketone substituent attached to the phenyl rings acts as a deactivating group and an ortho-, para-director. However, the immense steric hindrance would strongly favor substitution at the para-position of each ring. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely yield a mixture of mono-, di-, and tri-substituted products on the various rings, with substitution at the para position being the most probable outcome.

Ligand Exchange and Coordination Chemistry Potential

The oxygen atom of the carbonyl group possesses lone pairs of electrons, making it a potential Lewis base that can coordinate to metal centers. Similarly, the π-electron systems of the phenyl rings can engage in π-stacking or coordinate to transition metals. This suggests that 1-Butanone, 1,3,4-triphenyl- could act as a ligand in organometallic chemistry. The bulky nature of the ligand would likely enforce specific geometries on the resulting metal complexes.

Reductive and Oxidative Processes

The carbonyl group in 1-Butanone, 1,3,4-triphenyl- is a key site for reductive and oxidative transformations, allowing for the synthesis of a range of derivatives.

Selective Reduction of the Ketone Functionality

The selective reduction of the ketone functionality in β,γ-unsaturated ketones to the corresponding secondary alcohol, 1,3,4-triphenyl-1-butanol, can be achieved using various reducing agents. The choice of reagent is crucial to avoid the concomitant reduction of the carbon-carbon double bond.

Standard hydride reducing agents like sodium borohydride (NaBH₄) are commonly employed for the reduction of ketones. wikipedia.org In many cases, NaBH₄ can selectively reduce the carbonyl group in the presence of an isolated double bond. The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

For α,β-unsaturated ketones, the 1,4-conjugate addition of the hydride to the double bond can be a competing reaction. However, in β,γ-unsaturated systems like 1-Butanone, 1,3,4-triphenyl-, the electronic communication between the carbonyl group and the double bond is interrupted, which generally favors the selective 1,2-reduction of the carbonyl group. The general reaction for the reduction of a ketone to a secondary alcohol using sodium borohydride is as follows:

4 R₂C=O + NaBH₄ + 4 H₂O → 4 R₂CHOH + NaB(OH)₄

More complex and sterically hindered reducing agents can also be utilized to enhance the selectivity of the reduction.

Reducing AgentProductSelectivity
Sodium Borohydride (NaBH₄)1,3,4-Triphenyl-1-butanolGenerally selective for the carbonyl group in β,γ-unsaturated ketones.
Lithium Aluminum Hydride (LiAlH₄)1,3,4-Triphenyl-1-butanolA stronger reducing agent, also effective for carbonyl reduction.

Controlled Oxidation Pathways

The oxidation of 1-Butanone, 1,3,4-triphenyl- can be controlled to target either the carbon-carbon double bond or the ketone functionality, leading to different classes of products.

A significant oxidative transformation for ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a Criegee intermediate. Subsequently, one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxyacid, leading to the formation of the ester and a carboxylic acid byproduct. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of 1-Butanone, 1,3,4-triphenyl-, the two groups attached to the carbonyl are a phenyl group and a 1,2-diphenylethyl group. Based on the migratory aptitude rules, the 1,2-diphenylethyl group, being a secondary alkyl group, would be expected to migrate in preference to the phenyl group. This would lead to the formation of the corresponding ester, 1,2-diphenylethyl benzoate.

The oxidation of the carbon-carbon double bond can also be achieved using various oxidizing agents. For instance, epoxidation can be carried out using peroxyacids like m-CPBA, which would yield an epoxide derivative of the starting ketone.

Oxidizing AgentProductReaction Type
meta-Chloroperoxybenzoic acid (m-CPBA)1,2-Diphenylethyl benzoateBaeyer-Villiger Oxidation
Peroxyacids (e.g., m-CPBA)Epoxide of 1-Butanone, 1,3,4-triphenyl-Epoxidation of the C=C double bond

Computational Chemistry and Theoretical Studies on 1 Butanone, 1,3,4 Triphenyl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which dictates its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

For 1-Butanone, 1,3,4-triphenyl-, FMO analysis would reveal how the phenyl and carbonyl groups contribute to these frontier orbitals. The analysis helps predict sites susceptible to nucleophilic or electrophilic attack. youtube.com These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d). cuny.edumdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data for 1-Butanone, 1,3,4-triphenyl-

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a flexible molecule like 1-Butanone, 1,3,4-triphenyl- is not static. It exists as an ensemble of different spatial arrangements, or conformations, each with a specific potential energy.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational space of a molecule over time. rug.nlnih.gov By simulating the atomic motions based on a force field, MD can identify the most stable and frequently occurring conformations. mdpi.comnih.gov For 1-Butanone, 1,3,4-triphenyl-, MD simulations would track the rotations around the various single bonds, particularly the C-C bonds of the butyl chain and the C-phenyl bonds, to understand the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or in a solvent).

Potential Energy Surface Scans

A more systematic way to explore conformations is by performing Potential Energy Surface (PES) scans. This involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step. nih.gov For 1-Butanone, 1,3,4-triphenyl-, scanning the dihedral angles along the butanone backbone would reveal the energy barriers between different conformers and identify the lowest-energy (most stable) conformations. nih.gov A study on a related ketone, 3,3,4,4-tetraphenyl-2-butanone, used X-ray analysis to determine its solid-state conformation, revealing a specific torsional angle around the carbonyl group, a type of data that PES scans aim to predict. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is invaluable for investigating the pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often difficult to observe experimentally. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. researchgate.netresearchgate.net

For 1-Butanone, 1,3,4-triphenyl-, computational methods could be used to study various potential reactions, such as its reduction, oxidation, or participation in condensation reactions. For instance, studying the nucleophilic addition to the carbonyl group would involve locating the transition state for the attack and calculating the activation energy, providing a quantitative measure of the reaction's feasibility. mdpi.com

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful partner in structure elucidation, allowing for the prediction of various spectra that can be compared with experimental data. bohrium.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations can predict ¹H and ¹³C NMR spectra with increasing accuracy. chemaxon.comgithub.io

Methodology: The process typically involves first performing a conformational search to identify the low-energy structures of the molecule. github.io For each stable conformer, the magnetic shielding tensors are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted chemical shifts are then obtained by averaging over the conformers, weighted by their Boltzmann population. github.io These calculated shifts are often scaled linearly to improve agreement with experimental data. github.io Machine learning algorithms are also being integrated to enhance the accuracy of these predictions. frontiersin.org

For 1-Butanone, 1,3,4-triphenyl-, one would expect distinct signals for the aliphatic protons of the butanone backbone and complex, overlapping signals for the numerous aromatic protons. The ¹³C NMR spectrum would clearly show a downfield signal for the carbonyl carbon, typically in the 190-215 ppm range. libretexts.orglibretexts.org

Table 2: Representative Predicted ¹³C NMR Chemical Shifts This table is for illustrative purposes, showing typical predicted values for the key carbon atoms in a molecule like 1-Butanone, 1,3,4-triphenyl-. Specific data is not available in the searched literature.

Carbon AtomPredicted Chemical Shift (ppm) - Gas PhasePredicted Chemical Shift (ppm) - PCM (CDCl₃)
C=O (Carbonyl)208.5207.9
CH₂ (alpha to C=O)45.245.0
CH (beta to C=O)50.149.8
CH (gamma to C=O)55.855.5

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. Computational methods can calculate these frequencies, providing a theoretical IR spectrum.

Methodology: After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities can be plotted to generate a theoretical spectrum. For 1-Butanone, 1,3,4-triphenyl-, the most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.org However, conjugation with a phenyl group, as is the case here, lowers this frequency to the 1685-1690 cm⁻¹ range. libretexts.orgspectroscopyonline.com Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations within the aromatic rings. pg.edu.plpressbooks.pub

Derivatization and Analogue Synthesis of 1 Butanone, 1,3,4 Triphenyl

Modification of the Ketone Functionality

The carbonyl group is a versatile functional handle for a wide range of chemical transformations, including reduction to alcohols, conversion to amines, and condensation reactions to form carbon-nitrogen double bonds.

The ketone moiety of 1-Butanone, 1,3,4-triphenyl- can be readily reduced to the corresponding secondary alcohol, 1,3,4-triphenyl-1-butanol. This transformation is typically achieved using hydride reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

Subsequent conversion of the alcohol to an amine derivative can proceed through several established synthetic routes. One common method is the reductive amination of the parent ketone, which involves a one-pot reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent. mdpi.com This process, often termed a hydrogen-borrowing or hydrogen-transfer mechanism, first involves the in-situ oxidation of the alcohol (formed from the ketone) to the ketone, which then reacts with the amine to form an imine, followed by reduction to the target amine. mdpi.com Alternatively, the isolated alcohol can be converted to a better leaving group (e.g., a tosylate or halide) and then subjected to nucleophilic substitution with an amine or azide, with the latter being subsequently reduced. The Mitsunobu reaction offers another pathway, allowing for the direct conversion of the alcohol to a protected amine, such as a phthalimide (B116566) derivative, which can then be deprotected to yield the primary amine. nih.gov

Derivative TypePrecursorTypical ReagentsProduct
Secondary Alcohol1-Butanone, 1,3,4-triphenyl-Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)1,3,4-Triphenyl-1-butanol
Primary Amine1-Butanone, 1,3,4-triphenyl-Ammonia (NH₃), H₂, Metal Catalyst (e.g., Ni/Al₂O₃)1,3,4-Triphenyl-1-butanamine
Phthalimide Adduct1,3,4-Triphenyl-1-butanolPhthalimide, Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD)N-(1,3,4-Triphenylbutyl)phthalimide

This table presents plausible synthetic routes for alcohol and amine derivatives based on general organic chemistry principles.

The carbonyl carbon of 1-Butanone, 1,3,4-triphenyl- is electrophilic and susceptible to attack by nitrogen nucleophiles. This reactivity allows for the synthesis of a variety of derivatives containing a carbon-nitrogen double bond, such as imines (Schiff bases), oximes, and hydrazones. bham.ac.ukmasterorganicchemistry.com These reactions are typically condensation reactions where a molecule of water is eliminated. masterorganicchemistry.com

The formation of these derivatives generally proceeds via an initial nucleophilic addition of the nitrogen-containing reagent to the carbonyl group, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the final C=N bond. bham.ac.uk

Imines are formed by reacting the ketone with a primary amine (R-NH₂). masterorganicchemistry.com

Oximes are the product of the reaction with hydroxylamine (B1172632) (NH₂OH). khanacademy.orgyoutube.com Oximes are generally more stable than the corresponding imines. khanacademy.orgyoutube.com

Hydrazones are synthesized using hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine). bham.ac.ukyoutube.com

These reactions are often reversible and can be influenced by the pH of the reaction medium. bham.ac.uk

DerivativeReagentGeneral Structure
IminePrimary Amine (R-NH₂)C₆H₅-CH₂-CH(C₆H₅)-C(=NR)-C₆H₅
OximeHydroxylamine (NH₂OH)C₆H₅-CH₂-CH(C₆H₅)-C(=NOH)-C₆H₅
HydrazoneHydrazine (H₂N-NH₂)C₆H₅-CH₂-CH(C₆H₅)-C(=NNH₂)-C₆H₅

This table illustrates the general structures of imine, oxime, and hydrazone derivatives of 1-Butanone, 1,3,4-triphenyl-.

Functionalization of the Phenyl Rings

The three phenyl rings in the structure of 1-Butanone, 1,3,4-triphenyl- offer extensive opportunities for derivatization through electrophilic aromatic substitution and cross-coupling reactions. The electronic nature and position of substituents can significantly alter the molecule's properties.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl rings. The existing alkyl substituents on the aromatic rings are weakly activating and ortho-, para-directing.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce nitro groups (a strong electron-withdrawing group) at the para-positions of the phenyl rings, and to a lesser extent, the ortho-positions.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce alkyl or acyl groups.

Sulfonation: Fuming sulfuric acid can be used to introduce sulfonic acid groups.

Introduction of Electron-Donating Groups: While direct introduction of groups like methoxy (B1213986) can be challenging, they can be installed via multi-step sequences, for instance, through nitration, reduction to an amine, diazotization, and subsequent reaction with water followed by alkylation. A study on the synthesis of 1,4-di-(3',4'-dimethoxyphenyl)-butanone-2 highlights methods for incorporating methoxy groups onto the phenyl rings of a related butanone structure. acs.orggoogle.com

Halogenation of the phenyl rings provides versatile handles for further functionalization through cross-coupling reactions.

Halogenation: Direct bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst can introduce halogen atoms onto the aromatic rings, primarily at the para positions.

Cross-Coupling Reactions: The resulting aryl halides can be used in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. tum.de

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester can introduce new phenyl or vinyl groups. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne can be used to install alkynyl substituents. mdpi.com

Heck Coupling: Reaction with an alkene can append a vinyl group.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine.

These reactions provide powerful tools for creating a wide array of structurally diverse analogues. rug.nl For instance, a study on the synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione started from 2-(4-bromophenyl)propene, demonstrating the utility of a bromo-functionalized phenyl ring for further synthetic transformations. researchgate.net

Reaction TypeReagentsFunctional Group Introduced
NitrationHNO₃, H₂SO₄-NO₂
BrominationBr₂, FeBr₃-Br
Suzuki CouplingR-B(OH)₂, Pd catalyst, Base-R (Aryl, Vinyl)
Sonogashira CouplingR-C≡CH, Pd/Cu catalyst, Base-C≡C-R

This table summarizes key reactions for the functionalization of the phenyl rings.

Stereoselective Synthesis of Chiral Analogues

1-Butanone, 1,3,4-triphenyl- possesses a chiral center at the C3 position. The reduction of the ketone at C1 can generate a second chiral center, leading to the possibility of four stereoisomers. The synthesis of specific stereoisomers requires stereoselective methods.

Diastereoselective Reduction: The reduction of the ketone in 1-Butanone, 1,3,4-triphenyl- will be influenced by the existing stereocenter at C3. The steric bulk of the phenyl groups will likely direct the approach of the reducing agent, leading to a preferential formation of one of the two possible diastereomeric alcohols. The level of diastereoselectivity would depend on the specific reducing agent and reaction conditions.

Enantioselective Synthesis: To obtain enantiomerically pure analogues, asymmetric synthesis strategies are necessary. This could involve:

Chiral Pool Synthesis: Starting from a chiral precursor that already contains one or more of the desired stereocenters.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, asymmetric hydrogenation or asymmetric transfer hydrogenation of the ketone using a chiral transition metal complex can yield a specific enantiomer of the alcohol. The synthesis of 3-hydroxy-4-phenylbutan-2-one (B3191320) has been achieved with high enantioselectivity using a chiral La-BINOL complex for an epoxidation step. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct a subsequent stereoselective reaction, after which the auxiliary is removed. For instance, chiral N-tert-butanesulfinyl imines have been used as key intermediates in the stereocontrolled synthesis of 1-substituted homotropanones. mdpi.com

The development of stereoselective routes is essential for investigating the specific biological activities of individual stereoisomers, as different enantiomers and diastereomers often exhibit distinct pharmacological profiles.

No Information Found for 1-Butanone, 1,3,4-triphenyl-

Extensive research has yielded no scientific literature or data pertaining to the chemical compound "1-Butanone, 1,3,4-triphenyl-". Searches for its synthesis, derivatization, analogue synthesis, asymmetric transformations, catalyst development, enantiomeric separation techniques, and structure-reactivity/property relationship studies have returned no relevant results.

This lack of information prevents the creation of a scientifically accurate article based on the provided outline. It is highly probable that "1-Butanone, 1,3,4-triphenyl-" is either a novel compound that has not yet been synthesized or characterized, or it is an incorrectly named or referenced chemical entity.

Therefore, the requested article focusing solely on the chemical compound “1-Butanone, 1,3,4-triphenyl-” cannot be generated.

Advanced Applications of 1 Butanone, 1,3,4 Triphenyl in Material Science and Catalysis

Potential as a Building Block in Polymer Chemistry

The unique structure of 1-Butanone, 1,3,4-triphenyl-, featuring a carbonyl group and multiple phenyl rings, suggests its potential as a monomer or a functional additive in polymer synthesis. The presence of these moieties can impart desirable thermal and photophysical characteristics to new classes of polymers.

Incorporation into Polymeric Backbones

The incorporation of 1-Butanone, 1,3,4-triphenyl- into polymeric backbones could theoretically proceed through various polymerization techniques. The carbonyl group and the aromatic rings offer multiple reactive sites for condensation or addition polymerization. For instance, the ketone functionality could be a target for creating polyketones, a class of high-performance thermoplastics known for their high thermal stability and mechanical strength. The phenyl groups, with their potential for electrophilic substitution, could also serve as handles for creating crosslinked polymer networks, enhancing the rigidity and solvent resistance of the final material.

Photophysical Properties of Resulting Materials

Polymers incorporating the 1,3,4-triphenyl-1-butanone moiety are anticipated to exhibit interesting photophysical properties. The phenyl groups are chromophores that absorb ultraviolet light, and their inclusion in a polymer chain could lead to materials with inherent UV-shielding capabilities. Furthermore, the conjugated system, although interrupted by the saturated carbon-carbon bonds in the butane (B89635) chain, could allow for some degree of electronic communication between the phenyl rings. This could result in polymers with tunable fluorescence or phosphorescence, making them candidates for applications such as optical sensors or light-emitting layers in devices. The study of the photophysics of such polymers is an active area of research. researchgate.netmdpi.com

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on the design of molecules with specific electronic and photoluminescent properties. The structural elements of 1-Butanone, 1,3,4-triphenyl- suggest its potential utility in this domain.

Synthesis of Luminescent Derivatives

The 1-Butanone, 1,3,4-triphenyl- scaffold can be chemically modified to produce a range of luminescent derivatives. By introducing electron-donating or electron-withdrawing groups onto the phenyl rings, the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO) can be fine-tuned. This, in turn, would alter the wavelength of emitted light, potentially spanning the visible spectrum. The synthesis of such derivatives is a key strategy in the development of new emitter materials for OLEDs. Research into triphenylene (B110318) derivatives, which share some structural similarities, has shown that such modifications can significantly impact luminescent properties. researchgate.net

Charge Transport Characteristics

Effective charge transport is crucial for the efficient operation of OLEDs and other optoelectronic devices. The charge transport properties of materials are often related to the degree of intermolecular orbital overlap. In the solid state, molecules like 1-Butanone, 1,3,4-triphenyl- could potentially self-assemble into ordered structures, facilitating the transport of charge carriers (electrons and holes). The phenyl groups can contribute to pi-stacking interactions, which are known to enhance charge mobility. Theoretical models and computational studies are often employed to predict the charge transfer integrals and site energies, which are key parameters in understanding charge transport in organic materials. researchgate.net

Application as a Ligand or Precursor in Organometallic Chemistry

Organometallic chemistry involves the study of compounds containing metal-carbon bonds and plays a pivotal role in catalysis and the synthesis of new materials. uomustansiriyah.edu.iqpageplace.de The structure of 1-Butanone, 1,3,4-triphenyl- offers several possibilities for its use as a ligand or a precursor in this field.

The carbonyl oxygen atom possesses lone pairs of electrons and can act as a Lewis base, coordinating to a metal center to form a metal complex. Furthermore, the phenyl rings can engage in pi-bonding with transition metals. The ability of a molecule to act as a ligand is fundamental to the design of catalysts for a wide range of chemical transformations. quora.comlibretexts.org The specific coordination chemistry of 1-Butanone, 1,3,4-triphenyl- with various metals would determine its potential applications in catalysis.

Moreover, this compound could serve as a precursor for the synthesis of more complex organometallic structures. For instance, the ketone group could be transformed into other functionalities that are more amenable to forming stable metal-carbon bonds. The synthesis of organometallic compounds often involves multi-step reaction sequences where a starting material is elaborated into a final, catalytically active species. ias.ac.inmsu.edulibretexts.orgrsc.org The versatility of 1-Butanone, 1,3,4-triphenyl- makes it an interesting candidate for such synthetic endeavors. The broader field of organometallic chemistry continues to explore novel ligands and precursors to develop catalysts with improved activity and selectivity. nih.govwiley-vch.de

Metal Complexation Studies

β-Diketones, which share a core structural motif with 1-Butanone, 1,3,4-triphenyl-, are renowned for their capacity to act as chelating ligands for a wide array of metal ions. The oxygen atoms of the diketone can coordinate with a metal ion to form stable six-membered chelate rings. This property is fundamental to their use in various applications, from catalysts to luminescent materials.

Primary alcohol-functionalized β-diketones, for instance, have been synthesized and used to chelate with Lewis acids such as Tb(III), Eu(III), and B(III). nih.gov The resulting metal diketonate complexes have shown potential as both catalysts and initiators for ring-opening polymerization, leading to the formation of luminescent polylactides. nih.gov The synthesis of tris(1,3-diphenyl-1,3-propanedionato)titanium(III) further illustrates the complexing ability of β-diketones.

The general structure of a metal β-diketonate complex is depicted below:

Table 1: Examples of Metal Complexation with β-Diketone Analogs

Metal Ionβ-Diketone LigandResulting Complex Application
Tb(III)Functionalized β-diketoneCatalyst and initiator for polymerization, luminescent materials
Eu(III)Functionalized β-diketoneCatalyst and initiator for polymerization, luminescent materials
B(III)Functionalized β-diketoneInitiator for polymerization, dual-emission materials
Ti(III)1,3-diphenyl-1,3-propanedioneCrystal structure studies

Catalytic Activity in Organic Transformations

The metal complexes of β-diketones and related compounds often exhibit significant catalytic activity. Ruthenium triphenylphosphine (B44618) complexes, for example, are effective catalysts for the hydrogenation of ketones to alcohols. capes.gov.br The catalytic cycle often involves the coordination of the ketone to the metal center, followed by hydride transfer from the catalyst.

Furthermore, modified ruthenium catalysts have been developed for asymmetric transfer hydrogenation of ketones, achieving high enantioselectivity. kanto.co.jpnih.gov These catalysts are particularly useful in the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. nih.gov The efficiency of these catalytic systems can be influenced by factors such as the choice of hydrogen source and reaction conditions. kanto.co.jp The development of thermodynamic and kinetic descriptors, such as hydricity, is aiding in the rational design of catalysts for ketone hydrogenation. acs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, also utilize phosphine (B1218219) ligands that can be structurally related to substituted butanones. nih.gov

Table 2: Catalytic Applications in Organic Transformations

Catalytic ReactionCatalyst TypeSubstrateProduct
Ketone HydrogenationRuthenium triphenylphosphine complexesKetonesAlcohols
Asymmetric Transfer HydrogenationModified Ruthenium catalystsKetonesChiral Alcohols
Suzuki-Miyaura Cross-CouplingPalladium with phosphine ligandsAryl bromides and arylboronic acidsBiaryl compounds

Utilization in Supramolecular Chemistry

The principles of supramolecular chemistry, which focus on non-covalent interactions, are central to understanding the advanced applications of complex organic molecules. wikipedia.org 1-Butanone, 1,3,4-triphenyl-, with its aromatic rings and carbonyl group, possesses the necessary features to participate in various supramolecular phenomena.

Self-Assembly Studies and Non-Covalent Interactions

Chalcone (B49325) derivatives, which are α,β-unsaturated ketones with a 1,3-diphenyl-2-propen-1-one core, provide significant insights into the potential self-assembly behavior of triphenyl-substituted butanones. nih.govjchemrev.com The crystal structures of chalcones and related compounds are often governed by a network of non-covalent interactions, including hydrogen bonds and C-H···π interactions. researchgate.netnih.gov These interactions dictate the packing of molecules in the solid state, leading to the formation of specific supramolecular architectures. researchgate.netnih.gov

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. wikipedia.orgnumberanalytics.com This interaction is driven by non-covalent forces. While there is no specific research on 1-Butanone, 1,3,4-triphenyl- as a host or guest, its structural components suggest potential roles.

The aromatic rings could engage in π-π stacking interactions, a common feature in host-guest complexes. Furthermore, the ketone functionality could participate in hydrogen bonding with suitable host or guest molecules. The principles of host-guest chemistry are widely applied, for example, in drug delivery systems where cyclodextrins act as hosts to encapsulate drug molecules, enhancing their solubility and stability. thno.org The design of synthetic host molecules capable of selective binding is a major area of research in supramolecular chemistry.

Analytical Method Development for 1 Butanone, 1,3,4 Triphenyl and Its Analogues

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 1-Butanone, 1,3,4-triphenyl- from complex matrices, including reaction mixtures and biological samples. The choice of method depends on the volatility, polarity, and structural characteristics of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For a compound like 1-Butanone, 1,3,4-triphenyl-, which possesses aromatic rings, reversed-phase HPLC is a suitable approach.

The development of an HPLC method would typically involve the optimization of several parameters to achieve adequate separation and peak shape. A stationary phase with triphenyl modifications could offer enhanced selectivity for aromatic compounds due to π-π interactions between the stationary phase and the analyte. nih.gov Studies on triphenyl-modified stationary phases have shown stronger retention for aromatic compounds compared to traditional C18 columns. nih.gov

The mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to control the retention time of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components in a reasonable time frame. For instance, in the analysis of a related compound, 3-hydroxy-4-phenyl-2-butanone, HPLC has been successfully utilized. researchgate.net

Table 1: Illustrative HPLC Parameters for Aromatic Ketone Analysis

ParameterCondition
Column Triphenyl-modified silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions for the HPLC analysis of 1-Butanone, 1,3,4-triphenyl-, based on methods for analogous compounds.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While 1-Butanone, 1,3,4-triphenyl- itself may have limited volatility due to its molecular weight, GC analysis can be performed on more volatile derivatives.

For compounds that are not suitable for direct GC analysis, a derivatization step is often employed to increase volatility and thermal stability. analchemres.org For ketones, this can involve reactions to form more volatile ethers or esters. The use of techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can provide enhanced separation and identification of components in complex mixtures. mdpi.com This is particularly useful for distinguishing between structurally similar isomers or impurities.

The choice of a suitable capillary column is critical for achieving good separation. A non-polar or medium-polarity column would likely be appropriate for the analysis of a triphenyl-substituted butanone derivative. The EPA Method 8091, for example, provides gas chromatographic conditions for the detection of cyclic ketones. epa.gov

Since 1-Butanone, 1,3,4-triphenyl- contains a chiral center at the C3 position, the separation of its enantiomers is essential for determining enantiomeric purity. Chiral chromatography is the most common method for this purpose.

Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation. For a compound like 1-Butanone, 1,3,4-triphenyl-, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

An alternative approach for chiral separation is non-aqueous capillary electrophoresis (NACE). A study on the chiral separation of 1,3,4-thia- and 1,3,4-selenadiazine derivatives demonstrated the effectiveness of using cyclodextrins as chiral selectors in a non-aqueous medium. nih.gov This technique could potentially be adapted for the enantiomeric separation of 1-Butanone, 1,3,4-triphenyl-.

Table 2: Potential Chiral Separation Parameters

ParameterCondition
Technique Chiral HPLC
Column Cellulose-based Chiral Stationary Phase
Mobile Phase Hexane/Isopropanol mixture
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm

This table outlines potential starting conditions for the chiral separation of 1-Butanone, 1,3,4-triphenyl- enantiomers.

Quantitative Analysis Using Spectrophotometric Methods

Spectrophotometric methods are widely used for the quantitative analysis of compounds by measuring their absorption or emission of light.

UV-Vis spectroscopy is a simple and rapid method for determining the concentration of an analyte in a solution, provided it contains a chromophore that absorbs light in the ultraviolet or visible region. The three phenyl groups and the carbonyl group in 1-Butanone, 1,3,4-triphenyl- constitute a strong chromophore.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of 1-Butanone, 1,3,4-triphenyl-, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for aromatic ketones typically falls in the range of 240-280 nm.

Fluorescence spectroscopy is a highly sensitive technique that can be used to detect and quantify compounds at very low concentrations. While not all molecules fluoresce, many aromatic compounds, including some aromatic ketones, exhibit fluorescence.

The fluorescence intensity is directly proportional to the concentration of the fluorophore at low concentrations. This relationship can be used to determine the detection limit of the analytical method. Research on polycyclic aromatic ketones has shown that their fluorescence can be significantly enhanced under certain conditions, which could potentially be exploited to lower the detection limits for compounds like 1-Butanone, 1,3,4-triphenyl-. nii.ac.jp Furthermore, high-throughput fluorescence assays have been developed for the detection of various ketones, demonstrating a strong correlation between fluorescence intensity and ketone concentration. nih.govacs.org

Hyphenated Techniques for Complex Mixture Analysis

The online combination of a separation technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a spectroscopic technique like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a wealth of information that is often unattainable by either technique alone. This approach allows for the separation of individual components from a mixture, followed by their immediate structural characterization and quantification.

For a molecule like 1-Butanone, 1,3,4-triphenyl-, which is a product of a Michael addition reaction between a chalcone (B49325) and a nucleophile, the reaction mixture can be complex, containing starting materials, the desired product, and potentially side-products or isomers. researchgate.netorientjchem.orgresearchgate.net Hyphenated techniques are ideally suited to unravel such complexity.

GC-MS and LC-MS for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of organic compounds. The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analyte.

GC-MS Analysis:

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For a compound like 1-Butanone, 1,3,4-triphenyl-, successful analysis by GC-MS would depend on its ability to be volatilized without degradation. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. The major fragmentation of ketones in MS is typically the cleavage of the C-C bonds adjacent to the carbonyl group. nih.govlibretexts.org

A hypothetical GC-MS analysis of a reaction mixture containing 1-Butanone, 1,3,4-triphenyl- would involve the following considerations:

ParameterDescriptionTypical Value/Condition
GC Column A non-polar or medium-polarity column is typically used for aromatic ketones.e.g., DB-5ms, HP-5ms
Injector Temperature Must be high enough to volatilize the sample without causing thermal degradation.250-300 °C
Oven Temperature Program A temperature gradient is used to elute compounds with different boiling points.e.g., 100 °C hold for 2 min, then ramp to 300 °C at 10 °C/min
Carrier Gas An inert gas like Helium or Nitrogen.Helium
Ionization Mode Electron Ionization (EI) is most common for GC-MS.70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF) are commonly used.Quadrupole

The retention time of 1-Butanone, 1,3,4-triphenyl- would be specific to the analytical conditions and could be used for its quantification if a calibration curve is established with a pure standard.

LC-MS Analysis:

For compounds that are not suitable for GC-MS due to low volatility or thermal instability, LC-MS is the technique of choice. In LC-MS, the separation is performed using high-performance liquid chromatography, and the eluent is introduced into the mass spectrometer. The development of interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has made the coupling of LC and MS seamless.

The analysis of Michael adducts of chalcones, such as 1-Butanone, 1,3,4-triphenyl-, has been successfully performed using HPLC-MS. rsc.org This technique allows for the separation of the product from the starting materials and any isomers, followed by mass spectrometric detection for confirmation of the molecular weight and structural information from fragmentation patterns.

A representative LC-MS method for the analysis of 1-Butanone, 1,3,4-triphenyl- could be as follows:

ParameterDescriptionTypical Value/Condition
HPLC Column A reversed-phase column is commonly used for non-polar to moderately polar compounds.e.g., C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acid modifier.Acetonitrile/Water with 0.1% formic acid
Flow Rate Typical analytical flow rates.0.5 - 1.0 mL/min
Ionization Source ESI is a soft ionization technique suitable for many organic molecules.ESI in positive ion mode
Mass Analyzer Tandem mass spectrometry (MS/MS) can provide more detailed structural information.Triple Quadrupole or Q-TOF

The quantification of 1-Butanone, 1,3,4-triphenyl- by LC-MS would also require a pure standard for calibration.

HPLC-NMR for On-line Structural Elucidation

High-performance liquid chromatography-nuclear magnetic resonance (HPLC-NMR) spectroscopy is a powerful tool for the direct structural elucidation of compounds in a complex mixture without the need for prior isolation. This technique is particularly valuable for identifying unknown impurities or degradation products.

In an HPLC-NMR system, the eluent from the HPLC column flows through a specially designed NMR flow cell placed within the NMR spectrometer's magnet. This allows for the acquisition of NMR spectra of the separated components as they elute. Both proton (¹H) and carbon-13 (¹³C) NMR data can be obtained, providing detailed structural information. uobasrah.edu.iqnih.govmdpi.com

For the analysis of 1-Butanone, 1,3,4-triphenyl-, HPLC-NMR could be used to:

Confirm the structure of the main product by obtaining its ¹H and ¹³C NMR spectra directly from the reaction mixture.

Identify the structure of any isomeric byproducts.

Characterize any unexpected products formed during the reaction.

A hypothetical HPLC-NMR analysis would involve separating the components of the reaction mixture using an appropriate HPLC method, similar to that used for LC-MS. The separated peaks would then be directed to the NMR flow cell for spectral acquisition.

Expected ¹H and ¹³C NMR Data for 1-Butanone, 1,3,4-triphenyl- (Hypothetical):

Proton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
~ 7.0 - 8.0 (m, 15H, Ar-H)~ 200 (C=O)
~ 4.0 - 4.5 (m, 1H, CH)~ 125 - 145 (Ar-C)
~ 3.0 - 3.5 (m, 2H, CH₂)~ 40 - 50 (CH)
~ 2.8 - 3.2 (m, 1H, CH)~ 30 - 40 (CH₂)

Note: These are estimated chemical shift ranges and would require experimental verification.

The coupling patterns in the ¹H NMR spectrum and the chemical shifts in both ¹H and ¹³C NMR spectra would provide definitive evidence for the structure of 1-Butanone, 1,3,4-triphenyl- and its analogs.

Future Research Directions and Outlook for 1 Butanone, 1,3,4 Triphenyl

Exploration of Novel Synthetic Pathways

The development of new and improved synthetic routes to 1-Butanone, 1,3,4-triphenyl- is a primary area for future research. While classical methods exist, the focus is shifting towards pathways that offer higher yields, greater selectivity, and more benign reaction conditions. Key areas of exploration will likely include:

Catalytic Approaches: The use of transition metal catalysts and organocatalysts could provide more efficient and selective syntheses. Research into catalysts that can facilitate the key bond-forming reactions under milder conditions will be a significant focus.

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the target molecule without the need to isolate intermediates can significantly improve efficiency and reduce waste.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields and purity, as well as facilitating safer and more scalable production.

Table 1: Comparison of Hypothetical Synthetic Pathways for 1-Butanone, 1,3,4-triphenyl-

Parameter Traditional Batch Synthesis Proposed Catalytic Flow Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Typical Yield ModerateHigh to excellent
Energy Consumption High (prolonged heating/cooling)Lower (efficient heat transfer)
Solvent Usage Large volumes of organic solventsReduced solvent volume, potential for solvent recycling
Catalyst Stoichiometric reagentsCatalytic amounts, potential for heterogeneous catalysts

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the mechanisms governing the formation and reactions of 1-Butanone, 1,3,4-triphenyl- is crucial for optimizing existing synthetic methods and designing new ones. Future research in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, identify transition states, and predict the influence of substituents and catalysts on reaction outcomes.

Kinetic Studies: Detailed kinetic analysis of key reactions will provide valuable data on reaction rates and the factors that influence them.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can help to identify and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms. A study on the pyrolysis of related butadiene compounds has highlighted the complexity of isomerization and decomposition pathways, suggesting that similar in-depth studies would be beneficial for butanone derivatives. researchgate.net

Development of Advanced Functional Materials Based on the Core Structure

The triphenyl-substituted butanone core of 1-Butanone, 1,3,4-triphenyl- provides a versatile scaffold for the development of advanced functional materials. Future research is expected to explore its potential in:

Polymer Chemistry: The incorporation of the 1-Butanone, 1,3,4-triphenyl- moiety into polymer backbones or as pendant groups could lead to materials with unique thermal, mechanical, and photophysical properties.

Organic Electronics: Derivatives of 1-Butanone, 1,3,4-triphenyl- could be investigated for their potential use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), drawing parallels from the study of other functional organic compounds. mdpi.com

Supramolecular Chemistry: The phenyl groups offer sites for non-covalent interactions, making this structure a candidate for the design of self-assembling systems, such as gels, liquid crystals, and molecular cages.

Sustainable and Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on environmentally responsible chemical practices, future research on 1-Butanone, 1,3,4-triphenyl- will increasingly incorporate the principles of green chemistry. chemijournal.comresearchgate.net This will involve:

Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources rather than petrochemicals.

Atom Economy: Designing syntheses that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. spectrochem.in The development of solvent-free reaction conditions is also a key goal. researchgate.net

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures, potentially through the use of microwave or ultrasonic irradiation.

Table 2: Green Chemistry Metrics for a Hypothetical Improved Synthesis

Metric Conventional Method Potential Green Method
Atom Economy < 50%> 80%
E-Factor (Waste/Product Ratio) High (>100)Low (<10)
Solvent Intensity HighLow
Energy Input HighModerate to Low

Interdisciplinary Research Opportunities

The full potential of 1-Butanone, 1,3,4-triphenyl- will be realized through collaborations that bridge traditional scientific disciplines. Future research will likely see increased interaction between:

Organic Synthesis and Catalysis: To develop novel and efficient synthetic methods.

Computational and Experimental Chemistry: To gain a deeper mechanistic understanding of reactions.

Materials Science and Engineering: To design and fabricate new materials with tailored properties.

Biochemistry and Medicinal Chemistry: While outside the direct scope of this article, the potential biological activities of derivatives could be explored in collaboration with life scientists, similar to studies on other butanone-containing compounds. nih.govnih.gov

This interdisciplinary approach will be essential for translating fundamental discoveries into practical applications and for addressing complex scientific challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.